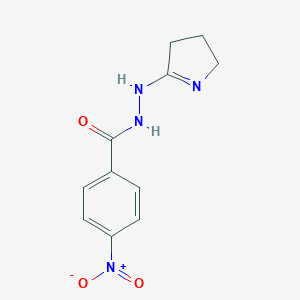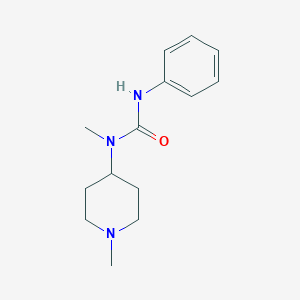![molecular formula C25H33N3O5S B256677 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the benzamide class of compounds, which are known for their diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is not fully understood. However, it is believed to act as a potent agonist at certain serotonin receptors in the brain, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has a number of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide in lab experiments is its high potency and selectivity for certain serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide. One possible direction is the development of new drugs based on this compound for the treatment of various neurological disorders. Another direction is the further investigation of the mechanisms underlying its anxiolytic and antidepressant effects. Additionally, this compound could be used as a tool for studying the role of serotonin receptors in various physiological processes.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 6-methyl-3-(4-methylpiperazin-1-yl)benzo[d]thiazol-2(3H)-one in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically completed within a few hours.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Propiedades
Nombre del producto |
3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide |
|---|---|
Fórmula molecular |
C25H33N3O5S |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[6-methyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H33N3O5S/c1-15-6-7-17-20(12-15)34-24(21(17)25(30)28-10-8-27(2)9-11-28)26-23(29)16-13-18(31-3)22(33-5)19(14-16)32-4/h13-15H,6-12H2,1-5H3,(H,26,29) |
Clave InChI |
ITTSZMLSDSCRGW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)

![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)

![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)